molecular formula C15H13NO5 B112637 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde CAS No. 438530-72-4

4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde

Cat. No.: B112637
CAS No.: 438530-72-4
M. Wt: 287.27 g/mol
InChI Key: CEIJZCASKXSWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . This compound is characterized by the presence of a methoxy group, a nitrophenoxy group, and a benzaldehyde moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde is utilized in various scientific research fields, including:

Safety and Hazards

This compound is classified as a skin sensitizer and can cause serious eye damage . It is recommended to avoid ingestion and inhalation, and to avoid contact with skin, eyes, and clothing . It is also classified as a combustible solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde typically involves the reaction of 4-nitrophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzoic acid

    Reduction: 4-Methoxy-3-[(4-aminophenoxy)methyl]benzaldehyde

    Substitution: Products vary based on the nucleophile used

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde is not well-documented. its chemical structure suggests that it may interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect biological pathways and molecular targets, leading to various effects.

Comparison with Similar Compounds

4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde can be compared with similar compounds such as:

  • 4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde
  • 4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde
  • 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde

These compounds share similar structural features but differ in the position or nature of the substituents on the benzene ring.

Properties

IUPAC Name

4-methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15-7-2-11(9-17)8-12(15)10-21-14-5-3-13(4-6-14)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIJZCASKXSWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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